Ethyl 2-[(3-aminophenyl)thio]isonicotinate
Description
Molecular Architecture and Crystallographic Analysis
Ethyl 2-[(3-aminophenyl)thio]isonicotinate (C₁₄H₁₄N₂O₂S) features a pyridine core substituted at the 2-position with a thioether-linked 3-aminophenyl group and at the 4-position with an ethoxycarbonyl moiety (Figure 1). The molecular weight of 274.34 g/mol and planar geometry arise from conjugated π-systems in the pyridine and benzene rings, stabilized by resonance interactions. The compound’s SMILES string (CCOC(=O)C₁=CC(=NC=C₁)SC₂=CC=CC(=C₂)N) confirms the connectivity of functional groups, while the InChIKey (UJQAXWJMAHHULP-UHFFFAOYSA-N) provides a unique identifier for its stereochemical features.
Table 1: Key molecular properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₄N₂O₂S |
| Molecular weight (g/mol) | 274.34 |
| Boiling point | 483.5 ± 40.0°C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Polarizability | 30.4 ± 0.5 × 10⁻²⁴ cm³ |
While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs like ethyl 2-[(4-fluorophenyl)thio]isonicotinate derivatives exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 10.64 Å, b = 7.97 Å, c = 12.75 Å, and β = 99.76°. These systems display intramolecular hydrogen bonding between the amino group and pyridine nitrogen, influencing packing efficiency.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
¹H NMR spectra (CDCl₃) reveal distinct signals:
- Ethoxy group protons at δ 1.42 ppm (triplet, J = 7.1 Hz, CH₃) and δ 4.42 ppm (quartet, J = 7.1 Hz, CH₂)
- Pyridine protons as a doublet at δ 8.71 ppm (H-6) and multiplet at δ 7.89 ppm (H-3, H-5)
- 3-aminophenyl protons as a singlet at δ 6.52 ppm (NH₂) and aromatic multiplet at δ 7.21–7.38 ppm
¹³C NMR assignments include:
- Carbonyl carbon at δ 165.3 ppm (C=O)
- Pyridine carbons at δ 149.8 ppm (C-2), 136.4 ppm (C-4), and 123.9 ppm (C-3, C-5)
- Thioether-linked carbon at δ 128.7 ppm (C-S)
Infrared Spectroscopy (IR):
Key absorption bands (cm⁻¹):
- N-H stretch (amine): 3350–3470
- C=O stretch (ester): 1715
- C-N stretch (pyridine): 1585
- C-S vibration: 690
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows:
- Molecular ion peak at m/z 275.1 [M+H]⁺
- Fragmentation pattern:
Computational Modeling (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a planar geometry with dihedral angles of 11.93° between the pyridine and thiophenyl planes. The HOMO (-6.32 eV) localizes on the 3-aminophenyl group, while the LUMO (-2.15 eV) occupies the pyridine ring (Figure 2), indicating charge transfer interactions during electronic transitions.
Table 2: DFT-calculated frontier molecular orbital energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.32 | 3-aminophenyl π-system |
| LUMO | -2.15 | Pyridine ring |
Properties
IUPAC Name |
ethyl 2-(3-aminophenyl)sulfanylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-18-14(17)10-6-7-16-13(8-10)19-12-5-3-4-11(15)9-12/h3-9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQAXWJMAHHULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 3-Aminophenylthiol
- Starting Material : 3-Nitrophenol
- Reduction : Use a reducing agent like hydrogen in the presence of a catalyst (e.g., palladium on carbon) to convert the nitro group to an amine.
- Thiolation : Use Lawesson's reagent to convert the amine to a thiol.
Step 2: Preparation of Ethyl Isonicotinate
- Starting Material : Isonicotinic acid
- Esterification : React with ethanol in the presence of a catalyst like sulfuric acid or an acid chloride to form the ethyl ester.
Step 3: Coupling Reaction
- Reagents : 3-Aminophenylthiol, Ethyl isonicotinate (with a suitable leaving group if necessary), and a catalyst or base.
- Conditions : The reaction might be carried out in a solvent like DMF or DMSO at elevated temperatures.
Analysis and Purification
- NMR Spectroscopy : Use $${}^{1}$$H and $${}^{13}$$C NMR to confirm the structure.
- Mass Spectrometry : Use techniques like HRMS to verify the molecular weight.
- Purification : Employ chromatographic methods such as column chromatography to purify the compound.
Research Findings
The synthesis and characterization of Ethyl 2-[(3-aminophenyl)thio]isonicotinate would contribute to the understanding of thioether-linked compounds in medicinal chemistry. Potential applications could include biological activity studies, given the presence of both aminophenyl and isonicotinate moieties.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-aminophenyl)thio]isonicotinate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, esters
Scientific Research Applications
Ethyl 2-[(3-aminophenyl)thio]isonicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-aminophenyl)thio]isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether linkage and aminophenyl group allow it to bind to active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The target compound shares synthetic parallels with ethyl 2-((3-aminophenyl)thio)acetate, where thiol nucleophiles attack electrophilic carbons (e.g., chloroethyl esters) . However, isonicotinate derivatives often require harsher conditions due to the pyridine ring’s electron-withdrawing effects.
- Electronic Effects: The 3-aminophenyl group enhances electron density at the thioether sulfur, increasing nucleophilicity compared to nitro- or cyano-substituted analogues (e.g., ethyl 4-amino-2-[(3-nitro-2-pyridyl)thio]pyrimidine-5-carboxylate) . This impacts reactivity in further functionalization.
Physicochemical Properties
Comparative data on solubility, stability, and spectral characteristics:
Notes:
- The amino group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to non-amino analogues.
- Pyridine ring deshielding in NMR is more pronounced than in acetate derivatives due to aromatic anisotropy .
Biological Activity
Ethyl 2-[(3-aminophenyl)thio]isonicotinate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, which include an ethyl ester linked to an isonicotinic acid derivative and a thioether functional group. This article explores the biological activity of this compound, synthesizing available research findings, potential mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H14N2O2S
- Molecular Weight : 274.34 g/mol
- Functional Groups : Ethyl ester, thioether, amino group
The presence of both the thioether and amino groups suggests diverse chemical reactivity and biological activity, making it a subject of interest for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thioether linkage and aminophenyl group enable the compound to bind to active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies indicate its potential as an inhibitor in various biological pathways.
Biological Activities
Although the specific biological activities of this compound have not been extensively documented, similar compounds have shown a range of pharmacological properties. Notable activities include:
- Antitumor Activity : Compounds with similar structures often exhibit significant anticancer properties.
- Antimicrobial Properties : Thioureas and related compounds are known for their antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Potential applications in reducing inflammation have been suggested based on structural similarities with known anti-inflammatory agents.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against other structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Mthis compound | C13H13N2O2S | Methyl instead of ethyl | Antimicrobial properties |
| Ethyl 4-(3-nitrophenylthio)butanoate | C14H16N2O3S | Nitro group addition | Potential anti-cancer activity |
| Ethyl 2-(phenylthio)isonicotinate | C13H13N2O2S | Phenyl instead of aminophenyl | Antifungal activity |
This table illustrates how the presence of different functional groups can influence the biological activities of these compounds. The combination of an amino group and a thioether linkage in this compound may enhance its reactivity and potential interactions compared to others.
Case Study: Antimicrobial Activity
Research on thiourea derivatives has demonstrated significant antimicrobial properties against a range of bacterial strains. The incorporation of an aminophenyl group may enhance the binding affinity to bacterial enzymes, leading to increased efficacy against infections .
Q & A
Q. What are the recommended synthetic pathways for Ethyl 2-[(3-aminophenyl)thio]isonicotinate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated protocol involves reacting 3-aminobenzenethiol with ethyl 2-bromoisonicotinate in the presence of a base (e.g., K₂CO₃) in DMF at room temperature. Key parameters include:
- Stoichiometry: 1:1 molar ratio of thiol to bromoester.
- Base selection: K₂CO₃ ensures deprotonation of the thiol for efficient nucleophilic attack.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Purification: Flash chromatography (e.g., AcOEt/Hexane 3:7) yields >70% purity .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 hours | Prolonged time avoids intermediates |
| Temperature | RT to 50°C | Higher temps risk side reactions |
| Workup | Aqueous extraction | Removes unreacted thiol |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., thioether linkage at C2 of isonicotinate, aromatic protons of 3-aminophenyl).
- LC-MS: Verify molecular ion peak ([M+H]⁺ at m/z 305.1) and purity (>95%).
- IR: Detect S–C and N–H stretches (2550 cm⁻¹ for thioether, 3350 cm⁻¹ for amine).
- Elemental Analysis: Validate empirical formula (C₁₄H₁₄N₂O₂S) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Based on structurally similar thioether derivatives:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (potential respiratory irritation).
- Storage: Inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:
- Electrophilic Sites: The electron-deficient pyridine ring (C4/C6) vs. electron-rich thioether.
- Binding Affinity: Interactions with metal catalysts (e.g., Pd, Cu) for cross-coupling reactions.
- Solvent Effects: COSMO-RS models predict solubility in polar vs. nonpolar media. Validate predictions with experimental Hammett constants (σₚ for substituent effects) .
Q. What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition data may arise from:
- Assay Conditions: Varying pH, solvent (DMSO vs. ethanol), or cell lines (e.g., HEK293 vs. HeLa).
- Redox Sensitivity: Thioether oxidation to sulfoxide/sulfone derivatives under ambient light. Resolution Workflow:
- Replicate assays under standardized conditions (e.g., 1% DMSO, pH 7.4).
- Monitor compound stability via HPLC at 24/48-hour intervals.
- Use isotopically labeled analogs (e.g., ³⁵S) to track metabolic pathways .
Q. How can this compound be functionalized for targeted drug delivery studies?
Methodological Answer: Leverage the amine (–NH₂) and ester (–COOEt) groups for derivatization:
- Amine Modification: Acylation with succinimidyl esters (e.g., PEG linkers for solubility).
- Ester Hydrolysis: Convert to carboxylic acid for bioconjugation (e.g., peptide coupling).
- Thioether Stability: Test resistance to glutathione (GSH) in simulated physiological conditions .
| Functionalization Route | Application Example |
|---|---|
| PEGylation | Enhanced bioavailability |
| Biotin Tagging | Target identification via streptavidin pull-down |
Q. What experimental designs optimize its use in heteroarylation reactions?
Methodological Answer: For C–H activation or cross-coupling (e.g., Suzuki-Miyaura):
- Catalyst Screening: Pd(OAc)₂ vs. RuPhos-Pd-G3 for regioselectivity.
- Substrate Scope: Test with electron-deficient/rich aryl halides.
- Kinetic Analysis: Monitor reaction progress via in-situ IR or GC-MS. Example: Reaction with ethylbenzene under NaF catalysis achieved 74% yield in heteroarylation .
Data Presentation Guidelines (Aligned with )
- Tables: Use SI units, ±SD for triplicate measurements.
- Figures: Label axes (e.g., Time (h) vs. Conversion (%)), highlight outliers.
- Statistical Tests: Apply ANOVA for dose-response data; report p-values.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
